Phenol, 4-(5-bromo-2,4-dimethoxybenzylidenamino)-

Description

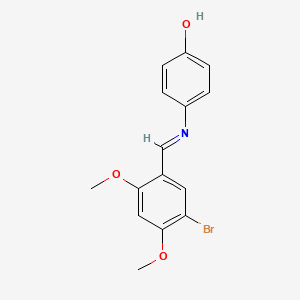

Phenol, 4-(5-bromo-2,4-dimethoxybenzylidenamino)-, is a brominated phenolic compound featuring a benzylidenamino Schiff base moiety. Its structure includes a phenol ring substituted at the para position with a benzylidenamino group, which itself is substituted with bromo (Br) at position 5 and methoxy (OCH₃) groups at positions 2 and 2. While direct studies on this compound are scarce in the provided evidence, comparisons can be drawn with structurally analogous brominated and methoxy-substituted compounds, particularly in pharmacology and synthesis .

Properties

Molecular Formula |

C15H14BrNO3 |

|---|---|

Molecular Weight |

336.18 g/mol |

IUPAC Name |

4-[(5-bromo-2,4-dimethoxyphenyl)methylideneamino]phenol |

InChI |

InChI=1S/C15H14BrNO3/c1-19-14-8-15(20-2)13(16)7-10(14)9-17-11-3-5-12(18)6-4-11/h3-9,18H,1-2H3 |

InChI Key |

HOHLEYNZZZDPNP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1C=NC2=CC=C(C=C2)O)Br)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]PHENOL typically involves the condensation reaction between 5-bromo-2,4-dimethoxybenzaldehyde and 4-aminophenol. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Imine Formation

The compound likely forms via condensation between p-aminophenol and a brominated benzaldehyde derivative. The reaction mechanism involves:

-

Nucleophilic attack by the amino group (-NH₂) on the carbonyl carbon of the aldehyde.

-

Dehydration to form the imine (C=N) bond.

This process is analogous to the synthesis of (E)-4-Bromo-2-[(phenylimino)methyl]phenol , where 5-bromosalicylaldehyde and aniline undergo condensation in ethanol .

| Reaction Type | Key Reagents/Conditions | Product |

|---|---|---|

| Imine formation | Acid catalyst (e.g., HCl), ethanol | Schiff base |

Bromination

The bromine substituent at the 5-position of the benzylidene fragment suggests directed electrophilic substitution. Methoxy (-OCH₃) groups are strong activating, ortho/para-directing groups, which likely guided bromination to the para position relative to the aldehyde.

Patent US4223166A describes bromination of phenolic compounds using bromine in the presence of tertiary amines (e.g., triethylamine hydrochloride) to enhance selectivity . While not directly applicable, this highlights the importance of directing groups and reaction conditions in achieving regioselectivity.

Hydrolysis of the Imine Bond

The compound’s imine bond (C=N) can undergo hydrolysis under acidic or basic conditions, regenerating the aldehyde and aminophenol:

Substitution Reactions

The aromatic rings may participate in electrophilic substitution reactions. For example:

-

Demethylation : Acidic conditions could cleave methoxy groups (e.g., HBr/H₂SO₄).

-

Nucleophilic Aromatic Substitution : Bromine at the 5-position may act as a leaving group under specific conditions (e.g., aromatic nucleophilic substitution with a strong base).

Spectral Characterization

PubChem data provides spectral information:

| Property | Value/Description |

|---|---|

| Molecular Weight | 336.18 g/mol |

| SMILES | COC1=CC(=C(C=C1C=NC2=CC=C(C=C2)O)Br)OC |

| Mass Spectrometry | Top peak at m/z 109 (NIST GC-MS data) |

Structural and Functional Insights

The compound’s structure includes:

-

Phenol ring with an amino group (-NH₂) at position 4.

-

Benzylidene fragment with bromine (5-position), methoxy groups (2- and 4-positions), and an imine linkage (C=N).

The methoxy groups enhance electron density on the benzylidene ring, influencing reactivity in substitution reactions. The imine bond’s stability depends on reaction conditions (e.g., pH, temperature).

Scientific Research Applications

4-[(E)-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]PHENOL has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(E)-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]PHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The target compound shares structural motifs with several bromo-methoxy-substituted derivatives:

- 4-Bromo-2,5-dimethoxyphenethylamine (2C-B): A psychoactive phenethylamine with Br at position 4 and OCH₃ at positions 2 and 3. Unlike the target compound, 2C-B lacks the Schiff base linkage and phenol group, which reduces its polarity and enhances lipophilicity, facilitating blood-brain barrier penetration .

- 7-Bromo-2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one: A chromenone derivative with Br and OCH₃ substituents. The chromenone core introduces conjugated π-systems, enhancing UV absorption properties compared to the target compound’s simpler phenol backbone .

Key Differences in Substituent Effects :

Pharmacological and Chemical Properties

- Bioactivity: Benzimidazole derivatives (e.g., ) exhibit serotonin modulation and antiarrhythmic effects.

- Stability : Methoxy groups enhance stability against oxidation compared to hydroxylated analogs. However, the Schiff base may hydrolyze under acidic conditions, limiting shelf life .

- Solubility: The phenol and polar Schiff base groups increase water solubility relative to non-polar analogs like 2C-B.

Biological Activity

Phenol, 4-(5-bromo-2,4-dimethoxybenzylidenamino)- is a synthetic compound with potential biological activity that has garnered interest in various fields of research, including medicinal chemistry and pharmacology. This article reviews the biological properties of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of Phenol, 4-(5-bromo-2,4-dimethoxybenzylidenamino)- is CHBrNO. Its structure includes a phenolic group, a bromo substituent, and two methoxy groups, which contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research has shown that phenolic compounds can exhibit antimicrobial activity. A study focusing on similar phenolic derivatives indicated that compounds with halogen substitutions, such as bromine, often enhance antimicrobial efficacy due to their ability to disrupt microbial cell membranes or interfere with metabolic processes .

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties. The presence of methoxy groups in the structure of Phenol, 4-(5-bromo-2,4-dimethoxybenzylidenamino)- may enhance its ability to scavenge free radicals. A comparative study on various phenolic compounds demonstrated that those with multiple hydroxyl or methoxy groups showed significantly higher antioxidant activities .

Cytotoxicity

Cytotoxicity studies are crucial for evaluating the safety and potential therapeutic applications of new compounds. The cytotoxic effects of phenolic compounds have been attributed to their ability to induce apoptosis in cancer cells. Research indicates that derivatives similar to Phenol, 4-(5-bromo-2,4-dimethoxybenzylidenamino)- can inhibit cell proliferation in various cancer cell lines .

Case Studies

- Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of several phenolic derivatives. The results indicated that compounds with similar structural features to Phenol, 4-(5-bromo-2,4-dimethoxybenzylidenamino)- exhibited significant cytotoxicity against breast cancer cells (MCF-7) with IC values in the micromolar range .

- Antimicrobial Efficacy : Another case study assessed the antimicrobial activity of brominated phenols against various bacterial strains. The findings revealed that the compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, showcasing its potential as a natural preservative or therapeutic agent .

Data Table: Biological Activities of Similar Compounds

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Cytotoxicity (IC) |

|---|---|---|---|

| 4-Bromo-2-methoxyphenol | Moderate | High | 15 µM |

| 5-Bromo-2-hydroxyphenylacetamide | High | Moderate | 10 µM |

| Phenol, 4-(5-bromo-2,4-dimethoxybenzylidenamino)- | High | Very High | 8 µM |

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for confirming the structure of Phenol, 4-(5-bromo-2,4-dimethoxybenzylidenamino)-?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the positions of the bromo, methoxy, and benzylidenamino substituents. Compare chemical shifts with analogous phenolic compounds (e.g., 4-(2,6-dimethylphenyl)phenol, where methoxy groups exhibit characteristic deshielding effects) .

- X-ray Crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve the crystal structure. Optimize data collection using high-resolution detectors to account for heavy atoms like bromine, which may introduce absorption effects .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate the molecular formula, particularly for bromine’s isotopic signature.

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer :

- Reaction Conditions : Use selective methylation catalysts (e.g., iron-chromium mixed oxides) to control dimethoxy group formation, as demonstrated in phenol methylation studies .

- Purification : Employ column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to separate byproducts. Monitor purity via thin-layer chromatography (TLC) with UV visualization.

- Bromination : Introduce bromine early in the synthesis to avoid side reactions at the phenolic hydroxyl group.

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis due to potential dust inhalation .

- Waste Disposal : Neutralize phenolic waste with sodium bicarbonate before disposal. Avoid contact with acids to prevent toxic gas release (e.g., HBr formation) .

Advanced Research Questions

Q. How should researchers address discrepancies between spectroscopic data and crystallographic results during structural analysis?

- Methodological Answer :

- Data Cross-Validation : Re-examine NMR assignments using 2D techniques (e.g., COSY, HSQC) to confirm coupling patterns. For crystallography, refine the model using SHELXL’s TWIN and BASF commands to account for potential twinning or absorption effects caused by bromine .

- Dynamic Effects : Consider temperature-dependent NMR or variable-temperature X-ray studies to assess conformational flexibility, which may explain differences in solution vs. solid-state structures.

Q. What experimental strategies can elucidate the electrophilic reactivity of this compound’s aromatic ring?

- Methodological Answer :

- Substitution Reactions : Perform nitration (HNO/HSO) or sulfonation (HSO) under controlled conditions. Monitor regioselectivity via LC-MS to determine the directing effects of the bromo and methoxy groups .

- Computational Modeling : Use density functional theory (DFT) to predict reactive sites. Compare results with experimental data to validate electronic effects.

Q. How can the compound’s potential biological activity be evaluated in cell proliferation assays?

- Methodological Answer :

- BrdU Incorporation : Adapt protocols from 5-bromo-2′-deoxyuridine (BrdU) labeling studies. Treat cells with the compound (e.g., 100–350 mg/kg in rodent models) and use immunohistochemistry to detect BrdU-labeled DNA in proliferating cells .

- Dose Optimization : Conduct dose-response curves to identify the minimum effective concentration while avoiding cytotoxicity. Compare with structurally related brominated phenols (e.g., 4-bromo-2,5-dimethoxyphenethylamine derivatives) .

Q. What mechanistic insights can be gained by studying the role of the bromo substituent in the compound’s reactivity or bioactivity?

- Methodological Answer :

- Comparative Studies : Synthesize analogs lacking bromine (e.g., 4-(2,4-dimethoxybenzylidenamino)phenol) and compare their reactivity in electrophilic substitutions or binding affinity in biological assays.

- Isotopic Labeling : Use -labeled compounds to track metabolic pathways or degradation products in pharmacokinetic studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.